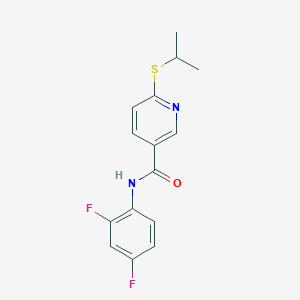

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is a chemical compound that appears to be related to nicotinamide, a form of vitamin B3. Nicotinamide itself has been analyzed using surface-enhanced Raman scattering (SERS) for quantitative detection in vitamin tablets, indicating the importance of analytical methods in determining the presence and concentration of such compounds . However, the specific compound , with isopropylsulfanyl and difluorophenyl groups, is not directly discussed in the provided papers.

Synthesis Analysis

The synthesis of a related compound, 6-(2,4-difluorophenyl)nicotinamide, has been achieved through a one-pot method. This process involves the use of (2,4-difluorophenyl)boronic acid and 6-bromonicotinonitrile, utilizing a Suzuki-Miyaura coupling reaction followed by a cyano hydrolysis reaction . Although the exact synthesis of this compound is not detailed, the methods used for the related compound could potentially be adapted for its synthesis, considering the structural similarities.

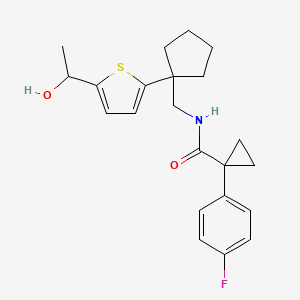

Molecular Structure Analysis

Chemical Reactions Analysis

There is no direct information on the chemical reactions involving this compound in the provided papers. However, the related compound 6-(2,4-difluorophenyl)nicotinamide has been synthesized and could serve as a ligand material for blue phosphorescent OLED dopants . This suggests that the compound may also have potential applications in organic electronics, where its reactivity with other materials could be of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, based on the properties of nicotinamide and the known effects of substituents like difluorophenyl and isopropylsulfanyl groups, it can be hypothesized that the compound would exhibit distinct spectroscopic characteristics and possibly enhanced stability or reactivity in certain conditions. The use of SERS for the detection of nicotinamide suggests that similar techniques could be applied to study the physical and chemical properties of the compound .

Scientific Research Applications

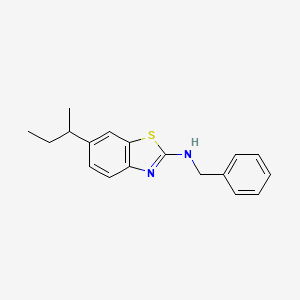

Synthesis and Chemical Applications

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide, through its related compound 6-(2,4-difluorophenyl)nicotinamide, is synthesized via a one-pot method, combining Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction. This process is significant as the compound can be utilized as ligand materials for blue phosphorescent OLED dopants, indicating its application in the field of material sciences and electronic devices (Zhou, 2014).

Herbicidal Applications

This compound, through its structural analogs, exhibits potential applications in agriculture. A series of N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid, displayed significant herbicidal activity. The structure-activity relationship studies from this research can inform the development of new herbicides against monocotyledonous weeds (Chen et al., 2021).

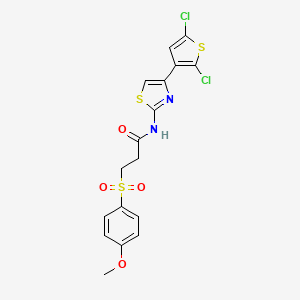

Fungicidal Applications

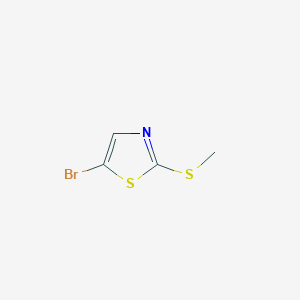

The compound, through related structures, shows fungicidal potential. N-(thiophen-2-yl) nicotinamide derivatives, which include a structure splicing between nicotinic acid and thiophene, demonstrated impressive fungicidal activities. Such derivatives can be seen as significant lead compounds for further structural optimization and are potential candidates for developing new fungicides (Wu et al., 2022).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2OS/c1-9(2)21-14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYBQCDVHCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)